REACTION_SMILES
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[CH3:1][O-:2].[CH3:22][OH:23].[CH3:4][O:5][C:6]([c:7]1[c:8]([NH:16][C:17](=[O:18])[CH3:19])[c:9]([N+:13](=[O:14])[O-:15])[cH:10][cH:11][cH:12]1)=[O:20].[ClH:21].[Na+:3]>>[CH3:4][O:5][C:6]([c:7]1[c:8]([NH2:16])[c:9]([N+:13](=[O:14])[O-:15])[cH:10][cH:11][cH:12]1)=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc([N+](=O)[O-])c1NC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc([N+](=O)[O-])c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |